6-Acetylthiomorphine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Acetylthiomorphine is a chemical compound that belongs to the class of opioids. It is a derivative of morphine and is used in scientific research for its potent analgesic effects. The compound is synthesized through a complex chemical process and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 6-Acetylthiomorphine is similar to that of other opioids. It binds to specific receptors in the brain and spinal cord, known as mu-opioid receptors. This binding results in the activation of a signaling pathway that leads to the inhibition of pain signals in the nervous system. The compound also has effects on other neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Biochemical and Physiological Effects

The biochemical and physiological effects of 6-Acetylthiomorphine are similar to those of other opioids. The compound has potent analgesic effects and is used to treat severe pain. It also has sedative and euphoric effects, which are responsible for its potential for abuse. The compound can cause respiratory depression, which can be fatal in high doses.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Acetylthiomorphine in lab experiments include its potent analgesic effects and its similarity to other opioids, which makes it a useful tool for studying the mechanism of action of these compounds. However, the compound has limitations, including its potential for abuse and its side effects, such as respiratory depression.

Future Directions

There are several future directions for research on 6-Acetylthiomorphine. One area of study is the development of novel opioids that have fewer side effects and lower potential for abuse. Another area of research is the development of new methods for synthesizing the compound that are more efficient and cost-effective. Finally, there is a need for further research on the mechanism of action of opioids and their effects on the nervous system to better understand their potential for treating pain and addiction.

Conclusion

In conclusion, 6-Acetylthiomorphine is a potent opioid that is used extensively in scientific research for its analgesic effects. The compound is synthesized through a complex chemical process and has been studied extensively for its mechanism of action and physiological effects. While the compound has advantages for lab experiments, it also has limitations and potential for abuse. Future research directions include the development of novel opioids with fewer side effects and the further study of the mechanism of action of opioids.

Synthesis Methods

The synthesis of 6-Acetylthiomorphine involves the acetylation of morphine with thioacetic acid. The reaction occurs under acidic conditions and requires careful control of the reaction parameters to obtain a high yield of the desired product. The process is complex and requires specialized equipment and expertise to ensure the purity and quality of the final product.

Scientific Research Applications

6-Acetylthiomorphine is used extensively in scientific research for its potent analgesic effects. It is commonly used to study the mechanism of action of opioids and their effects on the central nervous system. The compound has also been studied for its potential use in the treatment of pain and addiction.

properties

CAS RN |

117152-64-4 |

|---|---|

Product Name |

6-Acetylthiomorphine |

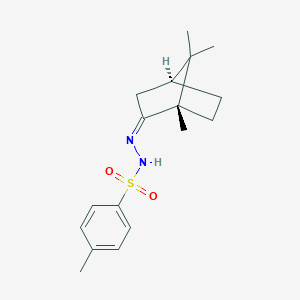

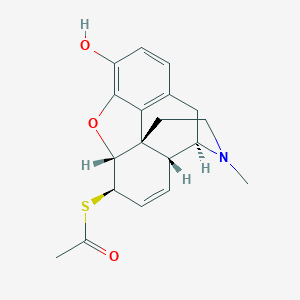

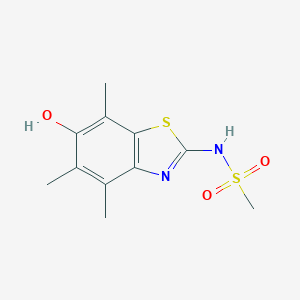

Molecular Formula |

C19H21NO3S |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

S-[(4R,4aR,7R,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] ethanethioate |

InChI |

InChI=1S/C19H21NO3S/c1-10(21)24-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)23-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3/t12-,13+,15+,18-,19-/m0/s1 |

InChI Key |

IQAOQEHSVLTFRY-MKUCUKIISA-N |

Isomeric SMILES |

CC(=O)S[C@@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C |

SMILES |

CC(=O)SC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |

Canonical SMILES |

CC(=O)SC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |

Other CAS RN |

117152-64-4 |

synonyms |

(-)-6beta-acetylthionormorphine 6-acetylthiomorphine KT 88 KT-88 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)